molecular formula C14H22N4OS2 B12768898 6-Thio-8-(N-heptylthio)theophylline CAS No. 4791-39-3

6-Thio-8-(N-heptylthio)theophylline

Cat. No.: B12768898
CAS No.: 4791-39-3
M. Wt: 326.5 g/mol
InChI Key: WSKPFQOBJBXMIA-UHFFFAOYSA-N
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Description

6-Thio-8-(N-heptylthio)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

The synthesis of 6-Thio-8-(N-heptylthio)theophylline involves several steps, starting with the modification of theophylline. The synthetic route typically includes:

    Thio Modification: Introduction of a thio group at the 6th position of theophylline.

    Heptylthio Substitution: Substitution of a heptylthio group at the 8th position.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

6-Thio-8-(N-heptylthio)theophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio groups to their corresponding thiol forms.

    Substitution: The heptylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Thio-8-(N-heptylthio)theophylline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Thio-8-(N-heptylthio)theophylline involves several molecular targets and pathways:

Comparison with Similar Compounds

6-Thio-8-(N-heptylthio)theophylline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

4791-39-3

Molecular Formula

C14H22N4OS2

Molecular Weight

326.5 g/mol

IUPAC Name

8-heptylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C14H22N4OS2/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(19)18(3)12(10)20/h4-9H2,1-3H3,(H,15,16)

InChI Key

WSKPFQOBJBXMIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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